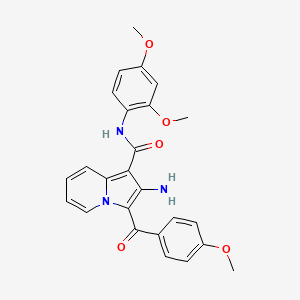

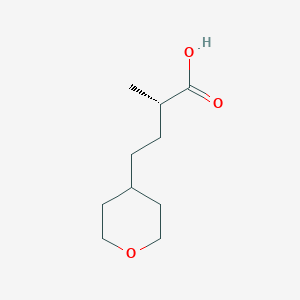

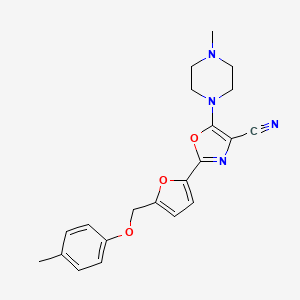

![molecular formula C8H7Cl2NS B2551912 2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride CAS No. 2305252-64-4](/img/structure/B2551912.png)

2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is known for its unique structural features and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Synthesis of Thieno[3,2-b]pyridine Derivatives

The chemistry of thieno[3,2-b]pyridines has been extensively explored, with studies focusing on synthesizing various derivatives and understanding their properties. For example, Klemm et al. (1984) detailed a new synthesis method for thieno[3,2-b]pyridine, achieving a 65% overall yield. This method involved the addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis, yielding both cis and trans forms of the intermediate, which were then transformed into chloro, bromo, and iodo derivatives among others, showcasing the compound's versatility for electrophilic substitution and lithiation reactions (Klemm & Louris, 1984).

Applications in Coordination Chemistry

Thienopyridines, including derivatives of 2-(Chloromethyl)thieno[3,2-b]pyridine, have caught attention for their biological activities and their potential as ligands in coordination compounds. Halgas et al. (2009) prepared thieno[2,3-b]pyridine and a new derivative, 2-methylthieno[2,3-b]pyridine, and used them in the synthesis of coordination compounds with copper(II), nickel(II), and cobalt(II). These complexes were characterized by elemental analysis and FTIR, indicating the utility of thienopyridines in forming diverse metal complexes (Halgas et al., 2009).

Heterocyclic Chemistry and Drug Synthesis

The versatility of thieno[3,2-b]pyridine derivatives extends to the synthesis of compounds with potential as antibiotic agents. Al-Omran and El-Khair (2004) synthesized derivatives incorporating the 2-phthalimidomethyl moiety and investigated their antibacterial and antifungal activities, demonstrating the compound's potential in medicinal chemistry (Al-Omran & El-Khair, 2004).

Safety and Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and to not eat, drink or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . If swallowed, it is advised to rinse the mouth and not induce vomiting . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes .

Properties

IUPAC Name |

2-(chloromethyl)thieno[3,2-b]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS.ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;/h1-4H,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCDPURQNNDPSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)CCl)N=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

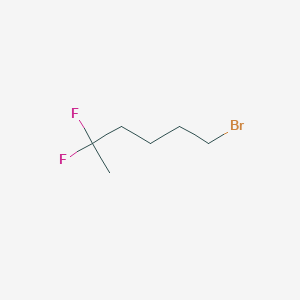

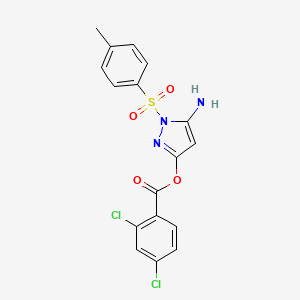

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethoxy)phenyl)azetidine-3-carboxamide](/img/structure/B2551838.png)

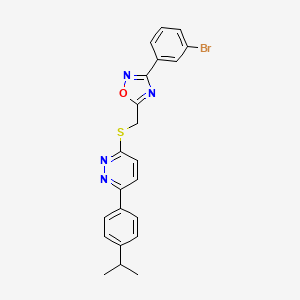

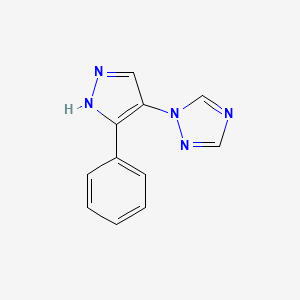

![3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2551849.png)

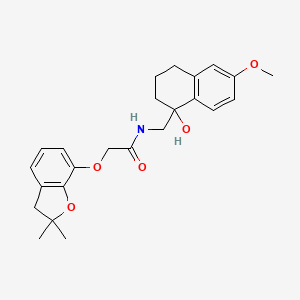

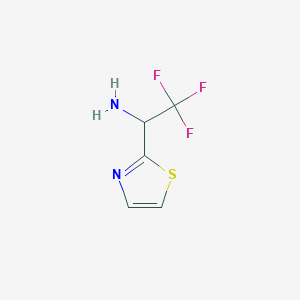

![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)